molecular formula C16H19NO2S B2961471 N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1796949-96-6

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2961471
CAS No.: 1796949-96-6
M. Wt: 289.39
InChI Key: BTBGXGQGHUKBCR-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide is a substituted acetamide featuring a thiophene ring and a complex ethyl chain substituent. The molecule’s structure includes:

  • 2-Methoxy-2-(o-tolyl)ethyl substituent: A sterically hindered ethyl chain with methoxy and o-tolyl (ortho-methylphenyl) groups, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-6-3-4-8-14(12)15(19-2)11-17-16(18)10-13-7-5-9-20-13/h3-9,15H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBGXGQGHUKBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-(thiophen-2-yl)acetic acid with N-(2-methoxy-2-(o-tolyl)ethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy group and the thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Containing Acetamides

N-(3-Cyanothiophen-2-Yl)-2-(Thiophen-2-Yl)Acetamide ()
  • Structure: Contains dual thiophene rings and a cyano group.
  • This could impact solubility and binding to hydrophobic targets .
N-(Thiophen-2-Ylmethyl)Acetamide ()
  • Structure : Thiophene directly attached to the acetamide’s methyl group.
  • Comparison : Simpler structure lacking the ethyl chain substituents. Reduced steric hindrance may increase metabolic susceptibility but improve bioavailability compared to the target compound .
N-Methoxy-N-Methyl-2-(Thiophen-2-Yl)Acetamide ()
  • Structure : Methoxy-methyl group on the acetamide nitrogen.

Substituted Phenyl and Heterocyclic Acetamides

N-[2-(4-Methoxyphenyl)Ethyl]Acetamide Derivatives ()
  • Structure : Methoxyphenyl-ethyl substituents with varied acetamide side chains (e.g., naphthyl, nitrophenyl).
  • Comparison : Hypoglycemic activity (IC50: 69–87 µM) was observed in these derivatives, suggesting that substituents on the phenyl ring and acetamide chain modulate biological activity. The target compound’s o-tolyl group may enhance steric interactions in enzyme binding compared to para-methoxy substituents .
N-(2-Methylphenyl)-2-[(2Z)-4-Oxo-2-(Phenylimino)Thiazolidin-5-Yl]Acetamide ()
  • Structure: Thiazolidinone ring with phenylimino and sulfonyl groups.
  • Comparison: The thiazolidinone core introduces conformational rigidity and hydrogen-bonding sites, contrasting with the target’s flexible ethyl chain. Such structural differences could lead to divergent pharmacological targets .
N-(2-Ethoxyphenyl)-2-(3-Oxo-Benzothiazin-2-Yl)Acetamide ()
  • Structure: Benzothiazinone ring with ethoxyphenyl substituents.

Biological Activity

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H21NO2S
  • Molecular Weight : 275.40 g/mol
  • CAS Number : 89036-99-7

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values indicate the concentration required to inhibit bacterial growth:

BacteriaMIC (μg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Pseudomonas aeruginosa62.5

These results suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity:

FungiMIC (μg/mL)
Candida albicans31.25
Aspergillus niger62.5

These results indicate moderate antifungal efficacy, with lower MIC values suggesting stronger activity against Candida species.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro assays have shown that this compound can reduce cell viability in cancer cell lines such as:

Cell LineIC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0

These findings suggest that the compound has promising anticancer properties, warranting further investigation.

The proposed mechanisms for the biological activities include:

  • Inhibition of Protein Synthesis : Similar to other compounds in its class, it may inhibit bacterial protein synthesis, leading to cell death.
  • Disruption of Membrane Integrity : The compound may interact with bacterial membranes, compromising their integrity and function.
  • Induction of Apoptosis in Cancer Cells : The compound appears to activate apoptotic pathways in cancer cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study published in a peer-reviewed journal reported significant antibacterial effects against MRSA strains, with a focus on its potential as a therapeutic agent in treating resistant infections .
  • Antifungal Activity Assessment : Another research effort highlighted its antifungal properties against clinical isolates of Candida species, suggesting its utility in treating fungal infections .
  • Anticancer Investigations : Research has shown that this compound can inhibit tumor growth in animal models, indicating its potential as an anticancer drug candidate .

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